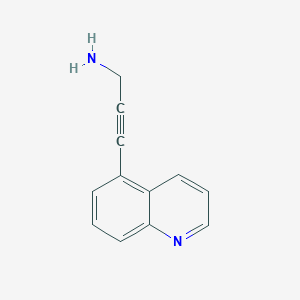

3-(Quinolin-5-yl)prop-2-yn-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10N2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

3-quinolin-5-ylprop-2-yn-1-amine |

InChI |

InChI=1S/C12H10N2/c13-8-2-5-10-4-1-7-12-11(10)6-3-9-14-12/h1,3-4,6-7,9H,8,13H2 |

InChI Key |

KYYJCTMIAHUZHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)C#CCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Quinolin 5 Yl Prop 2 Yn 1 Amine and Its Structural Analogs

The synthesis of quinoline (B57606) derivatives, particularly those incorporating a propargylamine (B41283) functional group, is a focal point of modern medicinal and materials chemistry. researchgate.netacs.org Researchers have developed numerous strategies ranging from classical reactions like the Skraup and Friedländer syntheses to more contemporary metal-catalyzed and green chemistry approaches. nih.govnih.govresearchgate.net

One prominent method for creating the core quinoline structure involves the palladium-catalyzed cyclization of propargylamines. mdpi.com This technique offers high selectivity, good functional group tolerance, and typically proceeds under mild conditions with excellent atom economy. mdpi.com Variations include intramolecular annulations from ortho-nitro N-propargylaniline compounds using reducing agents like stannous chloride dihydrate (SnCl₂·2H₂O) or indium powder. rsc.orgrsc.org Depending on the substrate and reaction conditions, these cascade reactions can yield quinolin-8-amines. rsc.orgrsc.org For example, reacting N-(pent-2-yn-1-yl)-2-nitroaniline with SnCl₂·2H₂O results in the formation of 2-ethyl-4-methylquinolin-8-amine. rsc.org

The Sonogashira cross-coupling reaction is another powerful tool for synthesizing alkyne-substituted quinolines. researchgate.net This method typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.org For instance, N¹-(3-(p-Tolyl)prop-2-yn-1-yl)benzene-1,2-diamine can be prepared by reacting N¹-(prop-2-yn-1-yl)benzene-1,2-diamine with 1-iodo-4-methylbenzene in the presence of bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide. rsc.org This approach is valued for its efficiency in creating carbon-carbon bonds to the quinoline core. researchgate.net

Furthermore, indirect Friedländer synthesis provides an alternative route. This involves the oxidative cyclization of 2-aminobenzyl alcohols with ketones. nih.gov A notable example is the reaction of 2-aminobenzyl alcohol with various substituted acetophenones, catalyzed by an N-heterocyclic carbene copper complex, which proceeds smoothly at room temperature to afford quinoline analogs in high yields. nih.gov Green chemistry principles are also being integrated, with some syntheses utilizing oxygen as a catalyst-free oxidant or employing ultrasound irradiation to improve reaction times and yields. nih.gov

Analytical Characterization Techniques for Quinoline Propargylamine Compounds

The structural confirmation and purity assessment of 3-(Quinolin-5-yl)prop-2-yn-1-amine and its analogs rely on a suite of sophisticated analytical techniques. The combination of spectroscopic and chromatographic methods provides a comprehensive characterization of these molecules. mdpi.comresearchgate.net

Purity and reaction progress are commonly monitored using Thin Layer Chromatography (TLC), while purification is often achieved through column chromatography. nih.govsapub.orgnih.gov For more complex mixtures or to achieve high purity, automated flash chromatography systems are employed. nih.gov High-Performance Liquid Chromatography (HPLC) is also used to determine the purity of the final compounds, with standards often requiring >95% purity. nih.govaacrjournals.org

Spectroscopic Methods are indispensable for elucidating the exact molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural assignment. rsc.orgrsc.org ¹H NMR provides information about the chemical environment of protons, their multiplicity, and their spatial relationships. sapub.orguncw.edu For example, the chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern on the quinoline (B57606) ring, while signals corresponding to the alkyne and amine protons confirm the presence of the propargylamine (B41283) side chain. rsc.orguncw.edu Two-dimensional NMR techniques like HSQC, HMBC, and ROESY are used for unambiguous assignment of all proton and carbon signals, especially in complex, polysubstituted quinolines. clockss.org

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), is used to determine the precise molecular weight and elemental composition of the synthesized compounds, confirming their chemical formula. mdpi.comrsc.orgrsc.org Fragmentation patterns observed in MS/MS spectra can further validate the structure by confirming the presence of the quinoline core and elucidating the structure of its substituents. researchgate.netnih.gov This technique is sensitive enough to discriminate between isomers. researchgate.netnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. sapub.orgclockss.org Characteristic absorption bands can confirm the N-H stretching of the amine, the C≡C stretching of the alkyne, and the various vibrations of the quinoline aromatic system. rsc.org

Single-Crystal X-ray Diffraction : For crystalline solids, this technique provides definitive proof of structure by determining the precise spatial arrangement of atoms in the crystal lattice. mdpi.comresearchgate.net It reveals bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which stabilize the crystal structure. mdpi.com

Chemical Reactivity and Transformation Pathways of 3 Quinolin 5 Yl Prop 2 Yn 1 Amine

Reactions of the Prop-2-yn-1-amine Moiety

The prop-2-yn-1-amine portion of the molecule, containing both an alkyne and a primary amine, is a versatile substrate for numerous organic reactions.

Catalytic Hydrogenation and Stereoselective Reduction of the Alkyne

The alkyne group in 3-(Quinolin-5-yl)prop-2-yn-1-amine can undergo catalytic hydrogenation to yield either the corresponding alkene or the fully saturated alkane, depending on the reaction conditions and catalyst used. The selective hydrogenation of the quinoline (B57606) ring system itself is also a significant area of study. For instance, various quinoline derivatives can be selectively hydrogenated to 1,2,3,4-tetrahydroquinolines using catalysts like palladium supported on nitrogen-doped carbon (Pd/CN) under mild conditions. researchgate.netrsc.org Another approach involves cobalt-amido cooperative catalysis for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines. nih.gov

While specific studies on the stereoselective reduction of this compound are not extensively detailed in the provided results, the general principles of alkyne reduction can be applied. The choice of catalyst is crucial for achieving desired stereoselectivity. For example, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used for the syn-hydrogenation of alkynes to cis-alkenes. Conversely, dissolving metal reductions, such as with sodium in liquid ammonia, typically result in the formation of trans-alkenes.

The hydrogenation of the quinoline ring itself has been a subject of research. For example, the catalytic hydrogenation of various quinolines to 1,2,3,4-tetrahydroquinolines has been achieved with high yields using a nitrogen-doped carbon-supported palladium catalyst. rsc.org Furthermore, iridium-catalyzed asymmetric hydrogenation has been successfully applied to 3-ethoxycarbonyl quinolin-2-ones, indicating the potential for stereoselective reductions within the quinoline system. nih.gov

Table 1: Catalytic Systems for Quinoline Hydrogenation

| Catalyst System | Substrate Type | Product | Key Features |

| Pd/CN | Quinolines | 1,2,3,4-Tetrahydroquinolines | High activity and stability under mild conditions. rsc.org |

| Cobalt-amido cooperative catalyst with H₃N·BH₃ | Quinolines | 1,2-Dihydroquinolines | High chemoselectivity and regioselectivity. nih.gov |

| Ir-catalyst with chiral ligands | 3-Ethoxycarbonyl quinolin-2-ones | Chiral dihydroquinolin-2-ones | Excellent enantioselectivities. nih.gov |

| 3% Ni loading | Quinolines and other unsaturated compounds | Hydrogenated products | Efficient for a wide range of substrates. researchgate.net |

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) (Click Chemistry)

The terminal alkyne of this compound is a prime candidate for the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgresearchgate.net This reaction allows for the efficient and regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide. nih.govnih.gov The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. researchgate.netacs.org

The mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with the azide. wikipedia.org The copper(I) catalyst can be generated from copper(II) sources like copper(II) sulfate (B86663) in the presence of a reducing agent such as sodium ascorbate. wikipedia.orgnih.gov This reaction is a powerful tool for creating complex molecular architectures and for bioconjugation. nih.govthermofisher.com While the standard CuAAC yields the 1,4-regioisomer, ruthenium-based catalysts can be employed to selectively produce the 1,5-regioisomer. nih.gov

Table 2: Key Features of CuAAC Reactions

| Feature | Description |

| Reactants | Terminal alkyne and an organic azide. wikipedia.org |

| Catalyst | Copper(I) species, often generated in situ. wikipedia.orgnih.gov |

| Product | 1,4-Disubstituted 1,2,3-triazole. nih.gov |

| Regioselectivity | Highly selective for the 1,4-isomer. nih.gov |

| Reaction Conditions | Typically mild, often in aqueous or mixed solvent systems. nih.gov |

Electrophilic Additions to the Alkyne Triple Bond

The alkyne triple bond in this compound is susceptible to electrophilic addition reactions. wikipedia.orglibretexts.org However, alkynes are generally less reactive towards many electrophiles than their corresponding alkenes. libretexts.orgchemistrysteps.com This is attributed to the formation of a less stable vinyl carbocation intermediate. chemistrysteps.com

Common electrophilic addition reactions for alkynes include:

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond. Following Markovnikov's rule, the hydrogen atom adds to the less substituted carbon. With excess HX, a geminal dihalide can be formed. libretexts.orgkhanacademy.org

Halogenation: The addition of halogens (X₂) such as Br₂ or Cl₂.

Hydration: The addition of water, typically catalyzed by a mercuric salt in acidic conditions, leads to the formation of an enol intermediate which then tautomerizes to a more stable ketone or aldehyde. libretexts.org

The regioselectivity of these additions to the unsymmetrical alkyne in this compound would be governed by the electronic effects of the quinolinyl and aminomethyl substituents.

Reactions Involving the Primary Amine Functionality (e.g., Alkylation, Acylation)

The primary amine group in this compound is a nucleophilic center and can readily undergo a variety of reactions. researchgate.net

Alkylation: The reaction with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. masterorganicchemistry.comlibretexts.org More controlled mono-alkylation can sometimes be achieved under specific conditions. organic-chemistry.org

Acylation: Primary amines react rapidly with acid chlorides or acid anhydrides to form stable amides. libretexts.org This reaction is typically high-yielding and avoids the issue of over-acylation seen in alkylation because the resulting amide is less nucleophilic than the starting amine.

These reactions provide a straightforward means to introduce a wide range of substituents at the amine nitrogen, further diversifying the chemical space accessible from this core structure.

Transformations of the Quinoline Core

The quinoline ring system has its own characteristic reactivity, primarily involving electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution on the quinoline ring generally occurs on the benzene (B151609) ring portion, which is more electron-rich than the pyridine (B92270) ring. quimicaorganica.orgvaia.com The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating that ring towards electrophilic attack. researchgate.net

The positions most favorable for electrophilic substitution on the quinoline ring are C5 and C8. quimicaorganica.orgreddit.comyoutube.com This preference is due to the greater stability of the carbocation intermediate formed upon attack at these positions, which allows for delocalization of the positive charge without disrupting the aromaticity of the pyridine ring. quimicaorganica.org

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of fuming nitric acid and concentrated sulfuric acid typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. researchgate.netyoutube.com

Bromination: Reaction with bromine in the presence of concentrated sulfuric acid also produces a mixture of the 5-bromo and 8-bromo derivatives. youtube.com

Sulfonation: The reaction with sulfuric acid can be temperature-dependent. At lower temperatures, quinoline-8-sulfonic acid may be favored, while at higher temperatures, quinoline-6-sulfonic acid can be the major product. researchgate.net

The presence of the 3-aminoprop-1-yn-1-yl substituent at the 5-position of the quinoline ring will influence the regioselectivity of further electrophilic substitutions. The specific directing effects of this group would need to be considered for any planned transformations of the quinoline core.

Reactions at the Quinoline Nitrogen Atom

The nitrogen atom of the quinoline ring in this compound behaves as a typical heterocyclic amine, making it susceptible to reactions involving its lone pair of electrons. pharmaguideline.comquimicaorganica.org These reactions primarily include quaternization and N-oxidation, which modify the electronic properties and reactivity of the quinoline system.

Quaternization: The quinoline nitrogen can readily react with alkylating agents, such as alkyl halides, to form quaternary quinolinium salts. quimicaorganica.orgcdnsciencepub.com This reaction proceeds via an SN2 mechanism where the nitrogen atom acts as a nucleophile. nih.gov The resulting positively charged quinolinium salt exhibits altered solubility and electronic characteristics, which can be useful in various applications. For instance, these salts can serve as ionic liquids or as precursors for other functionalized derivatives. wikipedia.org The quaternization of the nitrogen atom enhances the electron-deficient nature of the quinoline ring system.

N-Oxidation: Treatment of the quinoline moiety with oxidizing agents, particularly peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), leads to the formation of the corresponding 3-(1-oxidoquinolin-5-yl)prop-2-yn-1-amine. quimicaorganica.orgoup.com Quinoline N-oxides are versatile synthetic intermediates. The N-oxide group significantly modifies the reactivity of the heterocyclic ring, facilitating nucleophilic substitution reactions, particularly at the C2 and C4 positions. rsc.orgnih.gov It also enables various C-H functionalization reactions. rsc.orgbeilstein-journals.org The N-oxide can be readily reduced back to the parent quinoline using reagents like triphenylphosphine (B44618) (PPh₃). quimicaorganica.org

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Quaternization | Methyl Iodide (CH₃I) | 5-(3-aminoprop-1-yn-1-yl)-1-methylquinolin-1-ium iodide | Inert solvent (e.g., Chloroform, Ethanol) cdnsciencepub.com |

| N-Oxidation | m-CPBA | 3-(1-oxidoquinolin-5-yl)prop-2-yn-1-amine | Chlorinated solvent (e.g., DCM) quimicaorganica.org |

Cascade and Tandem Reactions for Molecular Complexity Generation

The dual functionality of this compound, featuring a terminal alkyne and a primary amine, makes it an ideal substrate for cascade and tandem reactions to rapidly construct complex polycyclic molecules. mdpi.comacs.org These reactions often proceed through metal-catalyzed pathways, where intramolecular cyclization events lead to the formation of new ring systems. nih.govnih.gov

A prominent potential transformation is an intramolecular cyclization, which could proceed via several pathways. One likely route is a metal-catalyzed hydroamination/annulation. In the presence of a suitable catalyst, such as gold(I) or palladium(II), the alkyne is activated towards nucleophilic attack. mdpi.comnih.gov The pendant primary amine can then attack the activated alkyne in an endo-dig or exo-dig fashion.

For instance, a 6-endo-dig cyclization would lead to the formation of a new six-membered dihydropyridine (B1217469) ring fused to the quinoline core. Subsequent aromatization, often facilitated by an oxidant present in the reaction mixture or by air, would yield a novel tetracyclic aromatic system, such as a derivative of benzo[f]pyrrolo[1,2-a]quinoline. The regioselectivity of the initial cyclization is a critical factor that can be influenced by the choice of metal catalyst and reaction conditions. nih.govrsc.org

Another possibility involves an initial intermolecular reaction followed by an intramolecular cyclization. For example, the propargylamine (B41283) could first react with another component, such as an aldehyde or an enone, with the resulting intermediate then undergoing a cyclization involving the quinoline ring system to generate significant molecular complexity in a single pot. nih.govrsc.org

| Reaction Type | Catalyst/Reagents | Plausible Product Core Structure | Key Transformation Steps |

|---|---|---|---|

| Intramolecular Hydroamination/Annulation | Au(I) or Pd(II) catalyst | Benzo[f]pyrrolo[1,2-a]quinoline derivative | Alkyne activation, intramolecular nucleophilic attack by amine, aromatization mdpi.comnih.gov |

| Tandem [4+2] Cycloaddition | Lewis Acid or Electrocatalysis | Fused Polycyclic Quinolines | Formation of an intermediate imine or enamine followed by intramolecular cycloaddition acs.org |

| Radical-Mediated Cyclization | Radical Initiator (e.g., AIBN), I₂ | Iodinated Polycyclic Aromatic Systems | Radical addition to alkyne, intramolecular cyclization, aromatization rsc.orgnih.gov |

Computational and Theoretical Investigations of 3 Quinolin 5 Yl Prop 2 Yn 1 Amine

Quantum Chemical Analysis of Molecular Structure and Conformation

Quantum chemical methods are instrumental in elucidating the three-dimensional structure and conformational possibilities of 3-(Quinolin-5-yl)prop-2-yn-1-amine. These computational techniques offer insights into the molecule's geometry, which is fundamental to its physical and chemical properties.

Density Functional Theory (DFT) has emerged as a standard and reliable method for the geometric optimization of molecular structures. nih.govnih.govmdpi.com For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict key structural parameters. researchgate.net These calculations solve the Schrödinger equation in an approximate manner to find the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure.

The optimization process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. For this compound, this would involve defining the initial geometry and then allowing the DFT algorithm to iteratively refine it. The resulting optimized structure provides a wealth of information, including the precise spatial arrangement of the quinoline (B57606) ring, the propargyl group, and the amine functionality.

Interactive Table: Predicted Geometric Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C(alkyne) | C(alkyne) | ~1.20 Å | |

| Bond Length | C(alkyne) | C(methylene) | ~1.47 Å | |

| Bond Length | C(methylene) | N(amine) | ~1.46 Å | |

| Bond Angle | C(quinoline) | C(alkyne) | C(alkyne) | ~178° |

| Bond Angle | C(alkyne) | C(methylene) | N(amine) | ~110° |

| Dihedral Angle | C4-C5-C(alkyne)-C(alkyne) | ~0° or ~180° |

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups.

The conformational landscape of this compound is primarily determined by the rotation around the single bonds in the prop-2-yn-1-amine side chain. The flexibility of this chain allows for different spatial orientations of the amine group relative to the rigid quinoline ring system.

Computational studies can map this landscape by systematically rotating the dihedral angles and calculating the corresponding energy. The results of such an analysis would likely indicate that the most stable conformers are those that minimize steric hindrance between the amine group and the hydrogen atom at the C4 position of the quinoline ring. The preferred geometries would feature the propargyl chain extending away from the bulk of the quinoline moiety, allowing for maximum stability.

Electronic Structure Properties

The arrangement of electrons within a molecule is key to understanding its reactivity. The electronic structure properties of this compound can be explored through various computational techniques.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. youtube.compku.edu.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring and the nitrogen atom of the amine group. The LUMO is likely to be distributed over the π-system of the quinoline ring. The presence of the electron-donating amine group would be expected to raise the energy of the HOMO, while the electron-withdrawing quinoline ring would lower the energy of the LUMO, leading to a relatively small HOMO-LUMO gap and suggesting a reactive molecule.

Interactive Table: Predicted Frontier Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: These values are illustrative and based on typical values for similar aromatic amines.

The distribution of electron density within this compound can be visualized using electrostatic potential (ESP) maps. researchgate.netresearchgate.net These maps illustrate the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential).

For this compound, the ESP map would likely show a region of high negative potential around the nitrogen atom of the quinoline ring and the amine group, due to the lone pairs of electrons. The hydrogen atoms of the amine group and the aromatic protons would exhibit positive potential. The alkyne group, with its π-electron density, would also contribute to the electronic landscape. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of electrophilic and nucleophilic attack.

Mechanistic Studies of Reactions Involving the Compound

The computational data on structure and electronic properties can be used to predict the reactivity of this compound and to study the mechanisms of its potential reactions.

The presence of multiple functional groups—the quinoline ring, the alkyne, and the primary amine—suggests a rich and varied chemistry. The amine group can act as a nucleophile or a base. The alkyne can undergo addition reactions, and the quinoline ring is susceptible to electrophilic substitution.

For instance, the nucleophilic character of the amine, suggested by the HOMO distribution, indicates that it could readily react with electrophiles. The alkyne's π-system could participate in cycloaddition reactions. unimib.it Furthermore, the quinoline ring could be functionalized through electrophilic aromatic substitution, with the position of substitution being directed by the activating effect of the propargylamine (B41283) substituent. Theoretical studies can model the transition states and reaction pathways for these transformations, providing valuable insights into the reaction kinetics and thermodynamics. rsc.org

No Published Research Found for this compound

A thorough review of available scientific literature and chemical databases has revealed no published computational or theoretical investigations specifically focused on the chemical compound This compound . Consequently, it is not possible to provide an article detailing its transition state characterization, catalytic effects, or spectroscopic property predictions as requested.

The initial search for scholarly articles and computational data yielded general information on quinoline derivatives. However, subsequent, more targeted searches for the exact compound "this compound" across various scientific databases and search engines did not return any specific studies. This lack of available data prevents the creation of a scientifically accurate article that adheres to the provided outline.

Without any dedicated research on this molecule, any attempt to generate content for the requested sections—such as transition state characterization for its synthetic pathways, the influence of catalysts on its reaction mechanisms, or the correlation of predicted spectroscopic data with experimental findings—would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article cannot be generated at this time due to the absence of foundational research on this compound.

Biological and Pharmacological Relevance of Quinoline Propargylamine Derivatives

Overview of Quinoline (B57606) Derivatives in Biological Systems

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the development of therapeutic agents. rsc.orgresearchgate.net Its presence in numerous natural products, most notably the cinchona alkaloids like quinine, spurred early interest in its medicinal properties. researchgate.netnih.gov This interest has not waned, as synthetic quinoline derivatives continue to be a major focus of drug discovery research. rsc.orgresearchgate.net

Diverse Therapeutic Applications of Quinoline-Containing Compounds

The versatility of the quinoline nucleus is demonstrated by the wide array of pharmacological activities exhibited by its derivatives. nih.gov These compounds have been successfully developed into drugs for a multitude of conditions, showcasing the broad therapeutic potential of this heterocyclic system. nih.gov

One of the most well-known applications of quinoline derivatives is in the treatment of malaria. nih.gov Compounds like chloroquine, mefloquine, and primaquine (B1584692) have been mainstays in antimalarial therapy for decades. nih.govnih.gov The quinoline core is also central to the activity of many antibacterial agents, particularly the fluoroquinolone class which includes drugs such as ciprofloxacin (B1669076) and sparfloxacin. nih.gov

Beyond infectious diseases, quinoline derivatives have made significant inroads into cancer therapy. nih.gov The natural product camptothecin (B557342) and its synthetic analogs, topotecan (B1662842) and irinotecan, are potent anticancer agents that function by inhibiting topoisomerase I. nih.gov The development of new quinoline-based compounds as potential anti-prostate cancer agents is an active area of research, with some derivatives showing promising activity against cell lines like PC-3. nih.gov

The therapeutic reach of quinolines extends to a variety of other conditions. They have been developed as anti-inflammatory, analgesic, anticonvulsant, and cardiotonic agents. nih.gov For instance, montelukast (B128269) is an antiasthmatic drug, while aripiprazole (B633) is an antipsychotic, both featuring a quinoline core. nih.gov Furthermore, certain quinoline hybrids have been investigated for their potential in managing neurodegenerative diseases and for their anti-nociceptive effects. nih.gov

The following table provides a summary of some key therapeutic applications of quinoline-containing compounds:

| Therapeutic Area | Example Compounds | Mechanism of Action/Note |

|---|---|---|

| Antimalarial | Quinine, Chloroquine, Mefloquine, Primaquine | Interfere with parasite's ability to digest hemoglobin. nih.govnih.gov |

| Antibacterial | Ciprofloxacin, Sparfloxacin | Inhibit bacterial DNA gyrase and topoisomerase IV. nih.gov |

| Anticancer | Camptothecin, Topotecan, Irinotecan | Topoisomerase I inhibitors. nih.gov |

| Anti-inflammatory | Amodiaquine | Possesses both antimalarial and anti-inflammatory properties. nih.gov |

| Antiasthmatic | Montelukast | Leukotriene receptor antagonist. nih.gov |

| Antipsychotic | Aripiprazole | Partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. nih.gov |

Biological Activities Associated with Propargylamine (B41283) and Alkyne-Amine Structures

The propargylamine moiety, characterized by an amino group attached to a propargyl group (a three-carbon chain with a carbon-carbon triple bond), is another structural feature of significant interest in medicinal chemistry. Its unique chemical reactivity and ability to participate in various biological interactions make it a valuable component in the design of new drugs.

Propargylamines as Pharmacophore Components in Drug Discovery

The propargylamine group is recognized as a key pharmacophore, which is the essential part of a molecule's structure responsible for its pharmacological activity. Its incorporation into molecules can lead to potent and selective inhibitors of various enzymes. A notable example is its use in the development of monoamine oxidase (MAO) inhibitors, which are used to treat depression and Parkinson's disease.

The reactivity of the alkyne function within the propargylamine structure allows for covalent bond formation with enzyme targets, often leading to irreversible inhibition. This has been exploited in the design of enzyme inhibitors for various therapeutic areas.

Reported Bioactivities of Alkyne-Amine Compounds

Compounds containing the alkyne-amine structural motif have demonstrated a wide range of biological activities. The presence of the triple bond provides a rigid linear element that can be used to orient other functional groups in a specific spatial arrangement for optimal interaction with a biological target.

Research has shown that alkyne derivatives are utilized in a variety of pharmaceutical products, including contraceptives, antiretroviral drugs, and antifungals. biosynth.com In the field of oncology, molecules with an alkyne moiety are crucial to the mechanism of action of some antitumor therapies. biosynth.com The high reactivity and versatility of the alkyne group make it a valuable building block in the synthesis of biologically relevant compounds. biosynth.com

Furthermore, the synthesis of various alkyne derivatives has been explored for their potential as bioactive molecules. rsc.org For instance, alkyne-functionalized arginine has been developed for use in peptide conjugation, demonstrating the utility of the alkyne group in bioconjugation and the creation of complex biomolecules. nih.gov The development of new alkyne and amine linkers for the multiple conjugation of oligonucleotides further highlights the importance of these functional groups in modern drug discovery and development. nih.gov

Evaluation of 3-(Quinolin-5-yl)prop-2-yn-1-amine and Related Analogs

While specific research on the biological activities of this compound is not extensively documented in publicly available literature, an evaluation of its potential can be inferred from the known properties of its constituent quinoline and propargylamine moieties. The combination of these two pharmacophores into a single hybrid molecule presents an intriguing prospect for the development of novel therapeutic agents.

Potential as Lead Compounds for Therapeutic Development

The structure of this compound suggests that it could serve as a valuable lead compound for further optimization in several therapeutic areas. The quinoline portion provides a well-established scaffold known to interact with a variety of biological targets, while the propargylamine group offers a reactive handle that could be tailored for specific enzyme inhibition or for further chemical modification.

The synthesis of quinoline-triazole-aniline hybrids has been reported, with some compounds exhibiting promising in vitro activities against HIV-1. nih.gov This demonstrates the potential of combining the quinoline scaffold with other nitrogen-containing heterocycles and functional groups to generate potent bioactive molecules. The synthesis of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors further underscores the value of this scaffold in oncology research. nih.gov

The development of quinoline-arylamidine hybrids has also been explored, with these compounds showing DNA/RNA binding properties and antitumor activity. unizg.hr This suggests that linking the quinoline core to other functional groups through flexible or rigid linkers can lead to compounds with interesting biological profiles.

Given the diverse biological activities associated with both quinoline and propargylamine structures, this compound and its analogs represent a promising area for future drug discovery efforts. Further synthesis and biological evaluation of this compound and related derivatives are warranted to fully elucidate their therapeutic potential.

Anti-cancer and Anti-bacterial Activities of Quinoline-Propargylsulfonamides

Quinoline-propargylsulfonamides, a class of compounds structurally related to this compound, have demonstrated notable anti-cancer and anti-bacterial properties. Research has shown that certain acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide are biologically active. mdpi.comnih.gov

In the realm of anti-cancer research, these compounds have been tested against various human cancer cell lines. For instance, a series of new acetylene derivatives of 8-hydroxy- and 8-methoxyquinoline-5-sulfonamide (B2886400) were synthesized and evaluated for their anti-cancer activity against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines. mdpi.comnih.gov Among these, the acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide were found to be biologically active. mdpi.comnih.gov Specifically, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) exhibited the highest activity against all three cancer cell lines, with efficacy comparable to the established chemotherapy drugs cisplatin (B142131) and doxorubicin. mdpi.comnih.gov

In terms of anti-bacterial activity, the same series of compounds were tested against reference strains of Staphylococcus aureus and Enterococcus faecalis, as well as multidrug-resistant clinical isolates. mdpi.comnih.gov The acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide were the only ones to show biological activity. mdpi.comnih.gov Compound 3c again proved to be the most potent, particularly against methicillin-resistant S. aureus (MRSA) isolates, with its efficacy being comparable to oxacillin (B1211168) and ciprofloxacin. mdpi.comnih.gov It is important to note that the anti-bacterial activity was primarily observed against staphylococcal strains, and the derivatives were found to be bactericidal. mdpi.com

The following table summarizes the anti-cancer activity of selected quinoline-propargylsulfonamide derivatives:

| Compound | Cancer Cell Line | Activity |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (melanoma) | High |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MDA-MB-231 (breast) | High |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | A549 (lung) | High |

Structure-Activity Relationship (SAR) Investigations for Quinoline-Propargylamine Hybrids

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For quinoline-propargylamine hybrids, these investigations have provided valuable insights into the structural features necessary for their biological activities.

A key finding in the SAR of quinoline-propargylsulfonamides is the critical role of the unsubstituted phenolic group at the 8-position of the quinoline ring. mdpi.comnih.gov Blocking this hydroxyl group, for example, through methylation to form 8-methoxyquinoline (B1362559) derivatives, resulted in a complete loss of both anti-cancer and anti-bacterial activity. mdpi.com This highlights the necessity of the free hydroxyl group for the biological effects of these compounds.

Furthermore, the nature of the substituent on the propargylamine moiety influences the activity. While a detailed SAR on the propargylamine portion for this specific series is not extensively reported in the provided context, the high potency of the N-methyl-N-(prop-2-yn-1-yl) derivative (compound 3c) suggests that this particular substitution pattern is favorable for activity. mdpi.comnih.gov

The concept of molecular hybridization, which involves combining two or more pharmacophores, has also been explored. nih.govresearchgate.net For instance, the synthesis of hybrids combining quinoline and chalcone (B49325) moieties linked by an amino group has been investigated for antimalarial activity. nih.gov In these hybrids, the length and nature of the linker, as well as substitutions on the aromatic rings, have been shown to significantly impact their efficacy. nih.gov

Molecular Interactions and Biological Target Identification

Understanding the molecular interactions and identifying the biological targets of quinoline-propargylamine derivatives are essential for elucidating their mechanisms of action and for the rational design of more potent and selective drugs.

In silico Molecular Docking Studies for Ligand-Receptor Interactions

In silico molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. nih.govnih.govresearchgate.netresearchgate.net This method has been widely applied to study the interactions of quinoline derivatives with various biological targets.

For example, docking studies have been performed on quinoline derivatives with the SARS-CoV-2 main protease (Mpro), HIV non-nucleoside reverse transcriptase (NNRTI), and topoisomerase IIB. nih.govnih.govresearchgate.net These studies help in understanding the stable ligand-protein complexes and identifying key interactions, such as hydrogen bonds and π-interactions, with specific amino acid residues in the active site of the target enzyme. nih.govnih.gov In the context of anti-bacterial agents, molecular docking has been used to study the interaction of quinoline derivatives with bacterial proteins like DNA gyrase. researchgate.net

While specific docking studies for this compound were not detailed in the provided search results, the general applicability of this method to quinoline derivatives suggests its utility in predicting potential ligand-receptor interactions for this compound as well. nih.govnih.govresearchgate.net These computational approaches can guide the synthesis of new derivatives with improved binding affinities and biological activities. nih.gov

Identification of Protein Targets for Quinoline-Based Drugs (e.g., ALDH1, QR2)

Several protein targets have been identified for quinoline-based drugs, shedding light on their diverse pharmacological effects. Among these, aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) have emerged as significant targets. drugbank.com

Aldehyde dehydrogenases (ALDHs) are a family of enzymes involved in the metabolism of aldehydes. nih.govnih.gov Overexpression of certain ALDH isozymes, particularly ALDH1A1, is associated with cancer and cancer stem cells, making it a promising therapeutic target. nih.govnih.gov A functional proteomics approach has identified ALDH1 as a target of quinoline compounds. drugbank.com Subsequently, numerous quinoline-based inhibitors of ALDH1A1 have been developed and shown to possess anti-cancer properties. nih.govnih.govtechnologypublisher.comacs.org These inhibitors can enhance the efficacy of conventional chemotherapeutic agents like paclitaxel (B517696) in resistant cancer cell lines. nih.govtechnologypublisher.comacs.org

Quinone reductase 2 (QR2) is another protein identified as a selective target of quinolines. drugbank.com QR2 is a flavoenzyme that catalyzes the two-electron reduction of quinones. acs.orgnih.gov Several quinoline-based antimalarial drugs have been shown to potently inhibit QR2 activity. drugbank.comacs.orgnih.gov Kinetic studies have revealed that different quinoline derivatives can selectively bind to either the oxidized or reduced form of the enzyme. acs.orgnih.gov The inhibition of QR2 by quinolines may contribute to their therapeutic effects and provides a basis for designing more potent and specific QR2 inhibitors for various diseases, including potentially Alzheimer's disease. acs.orgnih.govnih.govjci.org

Future Directions and Emerging Research Perspectives

Development of Novel and Green Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic name reactions such as the Skraup, Friedländer, and Doebner-von Miller syntheses. rsc.org However, these methods often require harsh conditions, toxic reagents, and lengthy reaction times, leading to significant environmental concerns. acs.orgnih.gov Consequently, a major thrust in modern organic chemistry is the development of green and sustainable synthetic protocols for quinoline-based molecules. researchgate.net

Future research will likely focus on methodologies that offer high atom economy, use environmentally benign solvents like water or ionic liquids, and employ recyclable catalysts. acs.orgresearchgate.net Nanocatalysis, for instance, has emerged as a promising green approach for quinoline synthesis, utilizing various nanobased recyclable catalysts to improve yields and facilitate catalyst recovery. acs.orgnih.gov For the specific synthesis of quinoline-alkyne structures, methods involving the functionalization of alkynes with recyclable catalysts are being explored. nih.gov Strategies may include one-pot, multicomponent reactions that assemble complex molecules like 3-(Quinolin-5-yl)prop-2-yn-1-amine from simple precursors in a single step, minimizing waste and improving efficiency. researchgate.net Photocatalysis and microwave-assisted synthesis are also gaining traction as green techniques that can reduce reaction times and energy consumption. bohrium.commdpi.com A one-pot synthesis for quinolin-8-amines has been developed using stannous chloride dihydrate or indium chlorides, which represents a step toward more efficient and selective processes for related structures. rsc.org

Table 1: Comparison of Classical and Emerging Green Synthetic Methodologies for Quinoline Derivatives

| Feature | Classical Methodologies (e.g., Skraup, Friedländer) | Green Methodologies |

|---|---|---|

| Conditions | Often harsh (high temperature, strong acids) | Generally mild (lower temperature, neutral pH) |

| Solvents | Often volatile and toxic organic solvents | Water, ionic liquids, or solvent-free conditions acs.orgresearchgate.net |

| Catalysts | Stoichiometric and often corrosive reagents (e.g., H₂SO₄) | Recyclable catalysts (e.g., nanocatalysts, solid acids) acs.orgnih.gov |

| Byproducts | Significant generation of waste | Minimal byproducts, high atom economy researchgate.net |

| Efficiency | Can have lower yields and longer reaction times | Often higher yields and shorter reaction times acs.orgresearchgate.net |

Advanced Computational Screening for Drug Design and Materials Science

Computational chemistry is becoming an indispensable tool in the development of new drugs and materials, allowing for the rapid screening of virtual compound libraries and the prediction of molecular properties before undertaking costly and time-consuming experimental work. For quinoline derivatives, computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) screening are widely used. nih.gov

In the context of this compound, advanced computational screening can predict its binding affinity and mode of interaction with various pharmacological targets. Docking studies have been successfully used to investigate how similar quinoline derivatives bind to targets like bacterial proteins (LptA and Top IV), the HIV-1 gp41 hydrophobic pocket, and the ATP-binding site of epidermal growth factor receptor tyrosine kinase (EGFR-TK). nih.govrsc.orgnih.gov Such in silico studies can guide the rational design of new analogues of this compound with enhanced potency and selectivity.

Beyond drug design, computational methods like Density Functional Theory (DFT) can be employed to predict the electronic and photophysical properties of molecules. mdpi.com This is particularly relevant for materials science applications, where quinoline derivatives are explored for their potential as sensors, dyes, and components of coordination polymers with interesting photoluminescent or magnetic properties. mdpi.comecorfan.org

Exploration of New Biological Applications and Pharmacological Targets

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. rsc.orgjddtonline.infonih.gov Derivatives are known to act as anticancer agents by inducing apoptosis and cell cycle arrest in cancer cell lines like HeLa and MCF-7, or by inhibiting key enzymes such as EGFR-TK. rsc.orgnih.gov

The future exploration of this compound will focus on identifying novel biological applications and pharmacological targets. The presence of the propargylamine (B41283) group provides a unique three-dimensional vector and electronic profile that could enable binding to novel protein targets. acs.org Emerging research areas for quinoline derivatives include:

Broad-spectrum antimicrobials: New quinoline hybrids have shown promise against multidrug-resistant bacteria by targeting novel proteins. nih.gov

Antiviral agents: Derivatives have been designed as HIV-1 fusion inhibitors, and this avenue could be explored further for other viruses. nih.gov

Cardioprotective agents: Recent studies have shown that certain quinoline derivatives can protect cardiac cells from doxorubicin-induced toxicity, opening up a new therapeutic area. nih.gov

Neurodegenerative diseases: The quinoline scaffold is being investigated for its potential to modulate pathways involved in neuroinflammation. researchgate.net

The alkyne functional group is of particular interest as it can act as a key interacting element within a protein's active site or serve as a reactive handle for covalent inhibitors.

Integration with Chemical Biology and Systems Biology Approaches

Chemical biology utilizes small molecules as probes to study and manipulate biological systems. The this compound molecule is exceptionally well-suited for such approaches due to its terminal alkyne group. This group is a bioorthogonal handle, meaning it is chemically inert in biological systems but can be made to react selectively with a partner functional group (like an azide) through "click chemistry."

This functionality enables powerful research strategies:

Activity-Based Protein Profiling (ABPP): An analogue of this compound could be used as a probe to covalently label its protein targets within a complex proteome. Subsequent attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) via click chemistry allows for the isolation and identification of these targets, a process known as target deconvolution.

Fragment-Based Drug Discovery (FBDD): The quinoline core can be viewed as a molecular fragment. In FBDD, such fragments are screened for weak binding to a protein target. acs.org Hits can then be elaborated, for instance, by adding the propargylamine tail or other functionalities, to rapidly develop more potent lead compounds. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(prop-2-yn-1-yloxy)aniline |

| 4-(pent-2-yn-1-yloxy)quinolin-3-amine |

| 3-nitro-N-(pent-2-yn-1-yl)quinolin-4-amine |

| 5-chloro-13-phenethyl-13,14-dihydro-2H- nih.govacs.orgoxazino[5,6-h] quinoline |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid |

| Ritlecitinib |

| 2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylate acid |

| Embelin |

| 4-azapodophyllotoxin |

| Quinine |

| Ciprofloxacin (B1669076) |

| Lenvatinib |

| Amodiaquine |

| Primaquine (B1584692) |

| Carteolol |

| Moxifloxacin |

| Lomefloxacin |

| Mefloquine |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(Quinolin-5-yl)prop-2-yn-1-amine, and what methodological considerations ensure high yield?

- Answer : A common approach involves palladium-catalyzed coupling reactions. For example, propargylamine derivatives can be synthesized via Sonogashira coupling between quinoline-5-boronic acid and a terminal alkyne precursor under inert conditions (e.g., PdCl₂(PPh₃)₂ and CuI in acetonitrile). Critical parameters include catalyst loading (5–10 mol%), temperature (60–80°C), and solvent polarity to minimize side reactions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity.

Q. How is NMR spectroscopy employed to confirm the structure of this compound?

- Answer : ¹H and ¹³C NMR are critical for verifying alkyne protons (δ ~2.5–3.5 ppm for propargyl CH₂) and quinoline aromatic protons (δ ~7.5–9.0 ppm). The absence of residual solvent peaks and integration ratios matching expected proton counts (e.g., 2H for propargyl CH₂) validate purity. ¹³C NMR confirms sp-hybridized carbons (δ ~70–90 ppm for alkyne carbons) .

Q. What analytical techniques are essential for assessing purity and stability during storage?

- Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity, while mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺). Stability studies under controlled humidity (≤30%) and temperature (4°C) with periodic TLC checks prevent degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

- Answer : Hybrid functionals like B3LYP (incorporating exact exchange) calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Basis sets (e.g., 6-31G*) model electron density distribution, while vibrational frequency analysis validates minima on the potential energy surface. Solvent effects are incorporated via continuum models (e.g., PCM) .

Q. What experimental and computational strategies resolve contradictions in crystallographic data for this compound?

- Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines unit cell parameters and thermal displacement factors. Discrepancies between experimental and calculated bond lengths (e.g., C≡C vs. C–C) are addressed via Hirshfeld surface analysis to assess intermolecular interactions. Redundant refinement protocols (e.g., twin-law correction) improve data accuracy .

Q. How do steric and electronic effects of the quinoline moiety influence reactivity in cross-coupling reactions?

- Answer : The electron-deficient quinoline ring directs electrophilic substitution to the 3-position, while steric hindrance from the alkyne group limits accessibility. Computational studies (NBO analysis) reveal charge transfer from the alkyne to the quinoline π-system, modulating reactivity in Suzuki-Miyaura couplings .

Q. What methodologies optimize regioselectivity in functionalizing the propargylamine group?

- Answer : Copper(I)-mediated click chemistry (e.g., azide-alkyne cycloaddition) selectively targets the terminal alkyne. Protecting the amine group with Boc or Fmoc prevents undesired side reactions. Solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) fine-tune reaction rates .

Notes

- Structural analogs (e.g., trifluoromethyl-substituted quinolines) provide comparative insights into electronic effects .

- Compliance with ethical guidelines (e.g., non-human use) is critical for biological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.